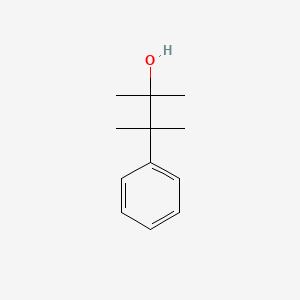
2,3-Dimethyl-3-phenylbutan-2-ol
Descripción general
Descripción
2,3-Dimethyl-3-phenylbutan-2-ol is a chemical compound with the CAS Number: 2371-91-7 . It has a molecular weight of 178.27 and is typically in powder form .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 31 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the search results.Aplicaciones Científicas De Investigación
Stereochemistry in Baker's Yeast Mediated Reduction
A study by Fronza, Fuganti, and Serra (2009) explored the stereochemical course of baker's yeast-mediated reduction in substituted cinnamaldehydes. This research found that hydride addition to β-methylcinnamaldehydes preferentially yielded isomers of (3S)-3-phenylbutan-1-ol. The reduction of (E)-2,3-dimethylcinnamaldehyde produced a mixture of stereoisomers with significant enantioselectivity, demonstrating the compound's potential in stereochemical synthesis processes (Fronza, Fuganti, & Serra, 2009).
Antituberculosis Activity
Omel’kov, Fedorov, and Stepanov (2019) synthesized new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, highlighting one compound in its final stage of clinical trials for antituberculosis treatment. This underscores the compound's relevance in medicinal chemistry and drug development (Omel’kov, Fedorov, & Stepanov, 2019).
Magnetic Non-Equivalence Studies
Casy and Ison (1969) investigated the acid-catalyzed elimination of 2-t-butyl-4-dimethylamino-1-phenylbutan-2-ol and its o-chloro analogue. Their research provided insights into magnetic non-equivalence in chemical structures, contributing to the understanding of molecular behavior in magnetic fields (Casy & Ison, 1969).
Photolysis and Mechanism of Reactions
Blunt, Coxon, Robinson, and Schuyt (1983) researched the photolysis of (E)-1-Aryl-3-methyl-3-phenylbut-1-enes, which provided valuable information on the reaction mechanisms and photolysis processes in organic chemistry. This study contributes to the understanding of light-induced chemical reactions (Blunt, Coxon, Robinson, & Schuyt, 1983).
Fragrance Material Review
Scognamiglio, Jones, Letizia, and Api (2012) conducted a toxicologic and dermatologic review of 3-methyl-1-phenylbutan-2-ol, a related compound, when used as a fragrance ingredient. This research is crucial for understanding the safety and applications of similar compounds in the fragrance industry (Scognamiglio, Jones, Letizia, & Api, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2,3-dimethyl-3-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-11(2,12(3,4)13)10-8-6-5-7-9-10/h5-9,13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJMXXBYYNZGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



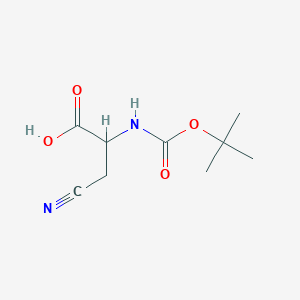
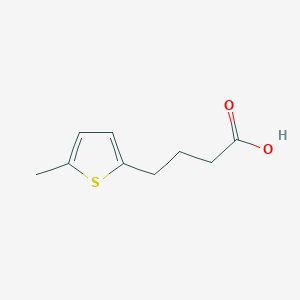
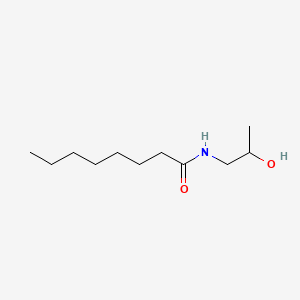
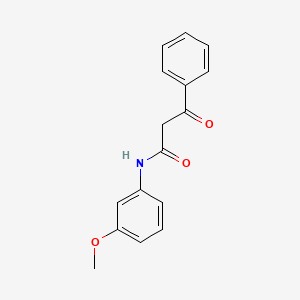
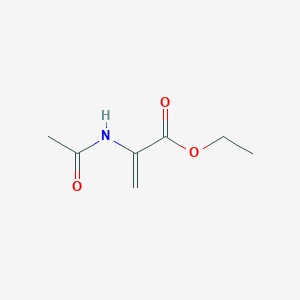
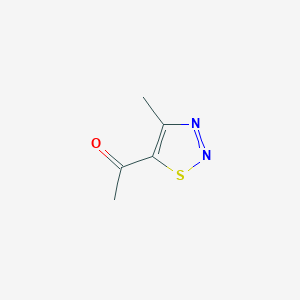
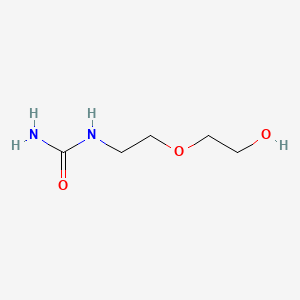
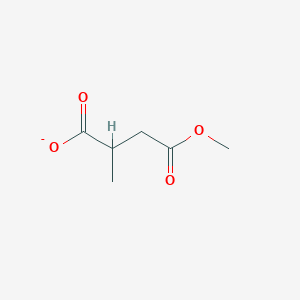
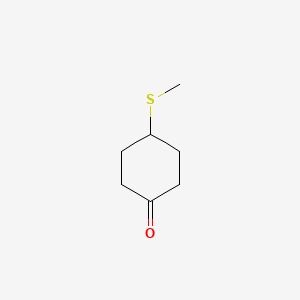


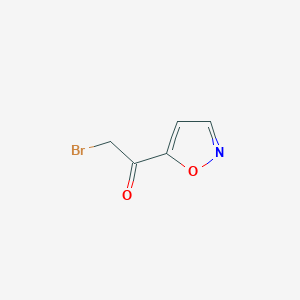

![3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid](/img/structure/B3381460.png)